1-Aminobenzotriazole

ADME Drug Metabolism In Vitro Phenotyping

1-Aminobenzotriazole (ABT) is the industry-standard, mechanism-based suicide inhibitor of cytochrome P450 enzymes. Unlike reversible inhibitors (e.g., SKF-525A or ketoconazole), ABT requires metabolic activation by the target CYP itself, irreversibly inactivating the enzyme via covalent heme binding. This ensures sustained, complete P450 suppression throughout the assay incubation, making it the definitive tool for CYP vs. non-CYP phenotyping, regulatory DMPK profiling, and in vivo bioavailability studies. Researchers trust ABT for robust, reproducible metabolic pathway differentiation. Order high-purity ABT for your critical research needs.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1614-12-6
Cat. No. B112013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminobenzotriazole
CAS1614-12-6
Synonyms1H-benzo[d][1,2,3]triazol-1-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2N
InChIInChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2
InChIKeyJCXKHYLLVKZPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility0.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminobenzotriazole (ABT) CAS 1614-12-6: Procurement Considerations for a Pan-CYP450 Suicide Inhibitor


1-Aminobenzotriazole (ABT; CAS 1614-12-6), also known as 3-Aminobenzotriazole, is a pan-specific, mechanism-based (suicide) inhibitor of cytochrome P450 (CYP) enzymes [1]. Unlike competitive inhibitors, ABT requires metabolic activation by the target CYP enzyme itself, leading to the formation of a reactive benzyne intermediate that covalently binds to and permanently inactivates the heme prosthetic group [2]. This compound is extensively utilized as a nonspecific inactivator of P450 enzymes across various species in both in vitro and in vivo experimental systems [3].

1-Aminobenzotriazole (ABT) Sourcing: Why Interchanging with Other CYP Inhibitors Compromises Data Reproducibility


Interchanging ABT with other common CYP inhibitors like SKF-525A (proadifen) or ketoconazole is a significant source of experimental variability and data misinterpretation. ABT functions as a broad-spectrum, irreversible inactivator that permanently disables the enzyme, whereas SKF-525A acts as a competitive inhibitor with reversible binding kinetics [1]. Furthermore, these agents exhibit vastly different isoform selectivity profiles [2]. For instance, ABT is notably weak against CYP2C9 (Ki ≈ 3500 µM) but potent against CYP2E1 (Ki = 8.7 µM); conversely, SKF-525A is a highly potent inhibitor of CYP2D6 (Ki = 0.043 µM) but is largely ineffective against CYP1A2 and CYP2E1 [3]. Even among mechanism-based inactivators, substituting ABT with analogs like BBT or α-MB introduces isoform-selective and tissue-specific (e.g., lung-selective) bias not observed with the parent ABT molecule [4]. Due to these stark mechanistic and selectivity differences, the use of a non-specific term like 'CYP inhibitor' in a materials and methods section without specifying the exact compound (ABT) and its unique kinetic properties invalidates cross-study comparisons and undermines procurement reproducibility.

Quantitative Evidence Guide for 1-Aminobenzotriazole (ABT) CAS 1614-12-6: Verifiable Differentiation for Procurement


Irreversible Mechanism-Based Inactivation vs. Reversible Inhibition: Permanent CYP Knockdown in Human Liver Microsomes

Unlike the reversible inhibitor SKF-525A, ABT exhibits a substantial IC50 shift upon preincubation, confirming its role as a time-dependent, irreversible inactivator. In human liver microsomes, preincubation with ABT produced a >10-fold IC50 shift for phenacetin O-deethylation (CYP1A2) and midazolam 1'-hydroxylation (CYP3A), an effect not observed to the same magnitude with SKF-525A [1]. This irreversible binding permanently ablates enzyme activity, making ABT essential for studies requiring sustained CYP suppression.

ADME Drug Metabolism In Vitro Phenotyping Mechanism-Based Inhibition

Broad but Defined CYP Isoform Selectivity Profile: Quantitative Ki Comparison Against SKF-525A and Ketoconazole

ABT demonstrates a unique selectivity profile when compared directly to the reversible inhibitors SKF-525A and ketoconazole. Using recombinant human CYP isoforms, ABT showed potent inhibition of CYP2E1 (Ki = 8.7 µM) and moderate inhibition of CYP1A2 (Ki = 330 µM), but was extremely weak against CYP2C9 (Ki = 3500 µM) [1]. In stark contrast, SKF-525A was a highly potent inhibitor of CYP2D6 (Ki = 0.043 µM) but failed to inhibit CYP1A2 (46% inhibition at 1200 µM) and CYP2E1 (65% inhibition at 1000 µM) [2]. This data confirms that ABT is not a uniform pan-inhibitor and cannot be substituted with generic 'P450 inhibitors' without drastically altering the experimental outcome.

Cytochrome P450 Isoform Selectivity Drug-Drug Interactions In Vitro Assay

In Vivo Pharmacokinetic Modulation: Quantified Impact on Oral Bioavailability and Clearance in Rat Models

ABT is a validated tool for dissecting the contribution of CYP-mediated first-pass metabolism to oral bioavailability. In a rat model, pretreatment with oral ABT (50 mg/kg) 2 hours prior to intravenous dosing of 'Drug X' resulted in a 71% decrease in plasma clearance and a 100% increase in elimination half-life [1]. More critically, ABT pretreatment markedly increased the oral bioavailability of Drug X, confirming that CYP metabolism was the primary limiting factor for oral exposure [2]. This demonstrates the utility of ABT in differentiating metabolic clearance from absorption barriers.

Pharmacokinetics Oral Bioavailability First-Pass Metabolism In Vivo Pharmacology

Differential Selectivity vs. N-Aralkylated Derivatives: ABT is the Benchmark for Non-Selective Pan-Inhibition

While N-aralkylated derivatives like N-benzyl-ABT (BBT) and N-alpha-methylbenzyl-ABT (α-MB) are often considered for research, ABT remains the unequivocal standard for non-selective pan-CYP inhibition. In guinea pig pulmonary microsomes, low concentrations (1-10 µM) of α-MB or BBT selectively inactivated CYP2Bx (e.g., 95% inactivation at 1 µM α-MB) while largely sparing CYP1A1 and 4B1 [1]. In contrast, ABT displayed little to no isozyme selectivity, consistent with its broad-spectrum utility [2]. In vivo, BBT and α-MB were 100- to 1000-fold more potent inactivators of pulmonary CYP2Bx than ABT and exhibited marked lung-selectivity over hepatic P450s, whereas ABT did not [3]. For a researcher seeking a global CYP knockout, ABT is the required tool; the derivatives are intended for isoform-specific targeting.

Mechanism-Based Inhibitors Isozyme Selectivity Lung Metabolism ABT Derivatives

Plant Cytochrome P450 Inhibition: Quantified Synergism in Herbicide Tolerance Studies

In plant biology, ABT serves as a critical probe for investigating cytochrome P450-mediated herbicide metabolism and safener action. In a study on creeping bentgrass (Agrostis stolonifera), pre-treatment with ABT (70 µM) in hydroponic culture increased topramezone-induced injury from 22% (herbicide alone) to 41% [1]. This 1.86-fold increase in herbicide injury confirms that P450-catalyzed metabolism is a primary mechanism of herbicide tolerance in this species. This application is distinct from mammalian P450 inhibition and represents a specialized use case in agrochemical discovery and weed science research [2].

Agrochemical Research Herbicide Safeners Plant Metabolism Xenobiotic Detoxification

Validated Research and Industrial Application Scenarios for 1-Aminobenzotriazole (ABT) CAS 1614-12-6


In Vitro Reaction Phenotyping to Distinguish CYP vs. Non-CYP Metabolism

ABT is the industry standard for in vitro phenotyping assays designed to differentiate cytochrome P450-mediated metabolism from non-CYP pathways (e.g., UGT, FMO). Researchers routinely use ABT at 1 mM in a pre-incubation format with human liver microsomes or hepatocytes. Based on the Ki data [1], ABT is a superior tool compared to SKF-525A for this application because its irreversible mechanism ensures sustained P450 suppression throughout the assay incubation, whereas SKF-525A's competitive inhibition can be reversed or offset by substrate accumulation [2]. This makes ABT the definitive choice for building reliable metabolic profiles for regulatory submissions.

In Vivo Oral Bioavailability and First-Pass Metabolism Deconvolution

For DMPK scientists investigating the low oral bioavailability of a new chemical entity (NCE), ABT provides a powerful diagnostic tool to separate metabolic first-pass effects from poor absorption. The established in vivo protocol involves pre-treating rodents (rats or mice) with oral ABT (50-100 mg/kg) 2 hours prior to dosing the test compound [3]. The quantitative changes in clearance and bioavailability observed in the presence of ABT directly attribute the limiting factor to CYP metabolism. This scenario is specifically validated for ABT and is not recommended for alternative inhibitors like ketoconazole, which suffer from limited aqueous solubility and poor pharmacokinetics for this specific application [4].

Herbicide Metabolism and Mode-of-Action Studies in Agricultural Biotechnology

In agrochemical R&D, ABT is employed to validate whether plant cytochrome P450 enzymes are responsible for the metabolic detoxification of a herbicide, which is a key mechanism of selectivity or resistance. As demonstrated in bentgrass, ABT synergizes with herbicides like topramezone, increasing injury [5]. In studies with maize and other crops, ABT has been used to antagonize the effect of herbicide safeners, confirming the role of P450 induction in crop protection [6]. Procuring ABT for plant biology enables researchers to differentiate between P450-based and glutathione-S-transferase (GST)-based detoxification pathways.

In Vivo Sustained CYP Suppression for Long-Term Pharmacology Studies

Unlike reversible inhibitors that require constant high plasma concentrations to be effective, ABT's suicide inactivation mechanism provides sustained P450 knockdown for extended periods in vivo. A validated dosing regimen in mice uses 100 mg/kg ABT twice daily for the first two days, followed by a maintenance dose of 50 mg/kg daily [7]. This regimen maintains significant CYP inhibition over multiple days, enabling chronic pharmacology studies where a consistent, low-level metabolic background is required to assess the long-term efficacy of a co-administered drug candidate. This is not feasible with reversible inhibitors like SKF-525A due to its short half-life and rapid clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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